Methyl 2-nonenoate

Description

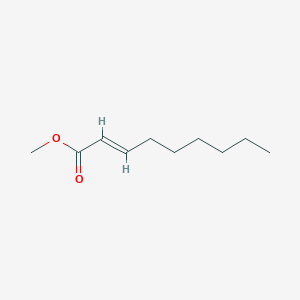

Structure

3D Structure

Properties

IUPAC Name |

methyl (E)-non-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-3-4-5-6-7-8-9-10(11)12-2/h8-9H,3-7H2,1-2H3/b9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWNPUELCBZVMDA-CMDGGOBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC/C=C/C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3047637 | |

| Record name | Methyl (2E)-2-nonenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless or light-yellow liquid; Green, violet aroma | |

| Record name | (E,Z)-Methyl 2-nonenoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1791/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Insoluble in water; soluble in non-polar solvents, Soluble (in ethanol) | |

| Record name | (E,Z)-Methyl 2-nonenoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1791/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.893-0.900 (20°) | |

| Record name | (E,Z)-Methyl 2-nonenoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1791/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

14952-06-8, 111-79-5, 37822-76-7 | |

| Record name | Methyl (2E)-2-nonenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14952-06-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Nonenoic acid, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111795 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl-2-nonenoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014952068 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nonenoic acid, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037822767 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Nonenoic acid, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl (2E)-2-nonenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl non-2-enoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.553 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (E)-methyl non-2-enoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.242.427 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl nonenoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.780 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 2-NONENOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J9XX5Y9211 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Derivatization Methodologies for Methyl 2 Nonenoate

Synthetic Routes and Optimization Strategies for Methyl 2-Nonenoate

The preparation of Methyl 2-nonenoate can be accomplished through several synthetic pathways, including classical esterification, modern dehydrogenation techniques, and other advanced catalytic methods. Optimization of these routes focuses on improving yield, stereoselectivity, and atom economy.

Esterification represents a direct method for synthesizing Methyl 2-nonenoate, typically by reacting 2-nonenoic acid with methanol (B129727).

Acid-Catalyzed Esterification : A common laboratory and industrial method involves the Fischer esterification of 2-nonenoic acid with methanol, often in the presence of a strong acid catalyst like sulfuric acid, to enhance the reaction rate and yield. chemicalbook.comscentree.co

Steglich Esterification : For reactions where acid catalysis might be problematic (e.g., causing isomerization), Steglich esterification offers a milder alternative. This method uses dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). While broadly applicable to the synthesis of α,β-unsaturated esters, it is particularly useful when dealing with sensitive substrates. rsc.org

Heterogeneous Catalysis : To simplify catalyst removal and product purification, solid acid catalysts are employed. Resins like Amberlyst-15 have been studied for the esterification of fatty acids and demonstrate the viability of heterogeneous systems, which can be adapted for continuous flow processes. researchgate.netmdpi.com

Research into the esterification of various fatty acids shows that reaction kinetics can be influenced by factors such as the nature of the alcohol, the acid chain length, and the type of catalyst used. researchgate.net

Table 1: Comparison of Esterification Strategies

| Method | Key Reagents | Typical Conditions | Advantages | Reference |

|---|---|---|---|---|

| Fischer Esterification | 2-Nonenoic acid, Methanol, H₂SO₄ | Heating under reflux | Low-cost reagents, simple procedure | chemicalbook.comscentree.co |

| Steglich Esterification | 2-Nonenoic acid, Methanol, DCC, DMAP | Room temperature | Mild conditions, suitable for sensitive substrates | rsc.org |

| Heterogeneous Catalysis | 2-Nonenoic acid, Methanol, Solid Acid Catalyst (e.g., Amberlyst-15) | Varies with catalyst, often elevated temperature | Facilitates catalyst recovery and purification | researchgate.netmdpi.com |

Dehydrogenation offers a powerful strategy for introducing the α,β-double bond into a saturated precursor, Methyl nonanoate. This approach is a key area of modern synthetic methodology.

Palladium-Catalyzed α,β-Dehydrogenation : A highly practical and general method for the α,β-dehydrogenation of esters has been developed using palladium catalysis. organic-chemistry.orgacs.orgacs.org The process typically involves the in situ generation of a zinc enolate from the starting ester (e.g., Methyl nonanoate) using a base, followed by the addition of a palladium(II) catalyst and an oxidant, such as allyl acetate (B1210297). organic-chemistry.orgacs.org The mechanism is proposed to proceed through transmetalation to palladium, followed by a reversible β-hydride elimination and a turnover-limiting reductive elimination step that releases propene. organic-chemistry.orgacs.org This methodology is noted for its efficiency at ambient temperatures, low catalyst loadings, and tolerance for various functional groups. organic-chemistry.orgacs.org

Aerobic Dehydrogenation : Alternative palladium-catalyzed systems utilize air as the terminal oxidant, offering a greener and more atom-economical approach. rsc.org These reactions can be performed under mild conditions, often at room temperature and pressure, using a combination of a palladium catalyst (e.g., Pd(OAc)₂) and a ligand in the presence of a weak base. rsc.org

Table 2: Key Features of Palladium-Catalyzed Dehydrogenation of Esters

| Feature | Description | Reference |

|---|---|---|

| Precursor | Saturated ester (e.g., Methyl nonanoate) | organic-chemistry.org |

| Catalyst System | Palladium(II) source (e.g., Pd(OAc)₂) | organic-chemistry.orgrsc.org |

| Key Steps | Enolate formation, transmetalation to Pd, β-hydride elimination | organic-chemistry.orgacs.org |

| Oxidant | Allyl acetate or Air (aerobic) | organic-chemistry.orgrsc.org |

| Conditions | Typically mild, can be performed at ambient temperature | organic-chemistry.orgrsc.org |

Beyond direct esterification and dehydrogenation, other catalytic methods provide efficient and stereoselective access to α,β-unsaturated esters like Methyl 2-nonenoate.

Knoevenagel-Doebner Condensation : An established route involves the Knoevenagel-Doebner condensation of an aldehyde (heptanal) with malonic acid. scentree.co This reaction, often carried out in pyridine, produces an intermediate that undergoes subsequent decarboxylation to yield 2-nonenoic acid. The final step is the esterification of the acid with methanol to form the target compound. scentree.co

Boronic Acid-Catalyzed Condensation : A newer approach utilizes boronic acids to catalyze the condensation of aldehydes with ketene (B1206846) dialkyl acetals. nih.gov This method is noted for producing α,β-unsaturated esters with high (E)-stereoselectivity and good yields, representing an atom-economical alternative to Wittig-type reactions. nih.gov

Stereoselective Rearrangement : One-pot synthetic approaches have been developed that proceed via a mild base-catalyzed 1,3-hydrogen migration. nih.gov For example, a trimethylamine-catalyzed allylic rearrangement of specific enol phosphates can yield (E)-α,β-unsaturated esters with excellent stereoselectivity. nih.gov

Carbonylation of Vinylmercuric Halides : A direct, single-step synthesis of α,β-unsaturated esters can be achieved by the carbonylation of vinylmercuric halides in the presence of an alcohol and a noble metal catalyst. google.com This method provides high yields by directly inserting a carbonyl group. google.com

Derivatization Reactions and Analytical Pre-treatment of Methyl 2-Nonenoate

The functional groups of Methyl 2-nonenoate—the conjugated double bond and the ester—are sites for various chemical modifications. biosyn.compurdue.edu These reactions are used for both synthetic purposes and for analytical pre-treatment to facilitate detection and separation.

For analytical purposes, particularly chromatography, derivatization can be employed to enhance analyte properties. While direct analysis of Methyl 2-nonenoate is possible, derivatization is a key strategy for specific applications like chiral separations.

Direct Analysis : Related compounds such as ethyl 2-nonenoate can be analyzed directly using reverse-phase high-performance liquid chromatography (RP-HPLC). sielc.com A typical mobile phase consists of acetonitrile, water, and an acid modifier like phosphoric or formic acid, allowing for separation and detection. sielc.com This method is scalable and can be used for preparative separations or pharmacokinetic studies. sielc.com

Pre-column Derivatization for Chiral Analysis : In cases where enantiomeric composition is of interest (e.g., for chiral analogues or derivatives), pre-column derivatization with a chiral reagent is a common technique. For instance, chiral amines and amino acids are often derivatized with reagents like menthyl chloroformate or phenylglycine methyl ester (PGME). biomolther.orgscirp.org This reaction creates a pair of diastereomers from the initial enantiomers. The resulting diastereomers have different physical properties and can be separated and quantified using standard achiral gas chromatography (GC) or HPLC columns. scirp.org This principle could be applied to derivatives of Methyl 2-nonenoate.

The conjugated system in Methyl 2-nonenoate is reactive and allows for a variety of functional group modifications, making it a versatile synthetic building block.

Reactions at the Carbon-Carbon Double Bond : The electron-deficient double bond is susceptible to a range of additions and transformations.

Dihydroxylation : The alkene can undergo cis-dihydroxylation to form the corresponding diol. Research on a structurally similar compound, ethyl (E)-2-methyl-2-nonenoate, demonstrated that this transformation can be achieved with high yield and enantioselectivity using a nonheme iron(II) complex and hydrogen peroxide as the oxidant.

Isomerization : The double bond can be isomerized under certain conditions. For example, photoenolization of α,β-unsaturated esters using UV light in the presence of a chiral proton shuttle catalyst can lead to a contra-thermodynamic positional isomerization, forming α-branched β,γ-alkenyl esters. acs.org

Reactions Involving the Ester Group : The ester functional group can undergo typical reactions such as hydrolysis or transesterification. Enzymatic hydrolysis of esters is a field of study for creating molecules with specific metabolic properties. jst.go.jp

Table 3: Summary of Functional Group Reactivity in Methyl 2-Nonenoate

| Functional Group | Reaction Type | Example Transformation | Significance | Reference |

|---|---|---|---|---|

| C=C Double Bond | cis-Dihydroxylation | Formation of a diol | Introduces new stereocenters and functional groups | |

| C=C Double Bond | Positional Isomerization | Conversion to a β,γ-unsaturated ester | Access to different structural isomers | acs.org |

| Ester (C=O)OR | Hydrolysis | Conversion to 2-nonenoic acid | Standard ester reactivity | jst.go.jp |

Natural Occurrence and Bioproduction of Methyl 2 Nonenoate

Identification of Methyl 2-Nonenoate in Biological Matrices

The presence of methyl 2-nonenoate has been confirmed in both plant-based and fermented biological materials through analytical techniques such as gas chromatography-mass spectrometry (GC-MS).

Methyl 2-nonenoate is a naturally occurring volatile constituent of the essential oil derived from hops (Humulus lupulus). fragranceconservatory.com The strobile, or cone, of the hop plant contains lupulin glands that secrete an oil rich in volatile compounds, including monoterpenes, sesquiterpenes, and various esters. cir-safety.org The composition of hop oil can vary significantly between different cultivars and even across harvest years. cir-safety.org Within this complex mixture of over 1000 potential compounds, methyl 2-nonenoate has been identified, although its concentration can be variable. cir-safety.org Research has reported its presence in hop oil at concentrations ranging from 0 to 0.3%. cir-safety.orgcir-safety.org

Table 1: Selected Volatile Constituents Identified in Humulus lupulus Oil This table is based on data from multiple cultivars and is not exhaustive.

| Compound | Typical Concentration Range (%) |

| Myrcene | 8 - 52.4 |

| Humulene | Varies (Primary Constituent) |

| β-Caryophyllene | Varies (Primary Constituent) |

| Methyl 2-nonenoate | 0 - 0.3 |

| Methyl octanoate | 0 - 0.1 |

| n-Nonanal | 0 - 0.5 |

| Nonanoic acid | 0 - 0.4 |

Source: Cosmetic Ingredient Review cir-safety.orgcir-safety.org

Methyl 2-nonenoate has been identified as a key volatile marker in certain fermented products, particularly in cases of microbial contamination. A notable example is its detection in jujube honey contaminated with the osmotolerant yeast Zygosaccharomyces rouxii. nih.gov This yeast is a primary cause of spoilage in high-sugar foods. nih.govnih.gov

A study utilizing headspace solid-phase microextraction-gas chromatography-mass spectrometry (HS-SPME-GC-MS) analyzed the volatile organic compounds (VOCs) in both mature and immature jujube honey before and after contamination with Z. rouxii. The analysis successfully identified methyl 2-nonenoate as one of the signature volatile compounds indicating spoilage by this specific yeast. nih.gov Its presence, along with other markers, allows for the differentiation between contaminated and uncontaminated honey. nih.gov

Table 2: Signature Volatile Markers of Jujube Honey Contaminated with Zygosaccharomyces rouxii

| Compound | Status |

| Methyl 2-nonenoate | Identified as a signature volatile marker |

| Undecanal | Identified as a signature volatile marker |

| Methyl butyrate | Identified as a signature volatile marker |

| Methyl hexanoate | Identified as a signature volatile marker |

| 2-Methyl-3-pentanone | Identified as a signature volatile marker |

Source: Ma et al., 2023 nih.gov

Biochemical Pathways and Microbial Synthesis of Methyl 2-Nonenoate

The formation of methyl 2-nonenoate in nature is linked to the metabolic activity of microorganisms, which can synthesize the ester through specific biochemical reactions.

Zygosaccharomyces rouxii is well-known for its ability to thrive in high-osmotic environments like honey and for its role in the fermentation of products such as soy sauce and miso. nih.govmdpi.com This yeast can produce a wide array of volatile compounds that contribute to the final aroma profile of these products. frontiersin.org

The identification of methyl 2-nonenoate specifically in honey contaminated by Z. rouxii strongly points to the yeast's direct role in its synthesis. nih.gov It is proposed that the yeast facilitates the formation of this ester from precursor molecules present in the honey matrix. While Z. rouxii is known to produce various alcohols and esters, its specific production of methyl 2-nonenoate appears to be a marker of its activity in certain substrates. nih.govfrontiersin.org

The biosynthesis of methyl 2-nonenoate by microorganisms like Zygosaccharomyces rouxii is believed to occur via enzymatic esterification. This biochemical reaction involves the formation of an ester from an alcohol and a carboxylic acid.

The proposed biotransformation pathway involves the esterification of 2-nonenoic acid with methanol (B129727). It is plausible that 2-nonenoic acid, an isomer of nonanoic acid (a known component of royal jelly), is present in the honey and serves as the acid precursor. The yeast, Z. rouxii, likely provides the necessary enzymatic machinery, specifically esterases or acyltransferases, to catalyze the reaction between 2-nonenoic acid and a methyl donor (methanol), resulting in the formation of methyl 2-nonenoate. However, further research is required to fully isolate and characterize the specific enzymes and confirm the precise precursor molecules involved in this microbial biosynthesis.

Biological Activities and Mechanistic Investigations of Methyl 2 Nonenoate

Antimicrobial and Quorum Sensing Modulation by Methyl 2-Nonenoate

Inhibition of Bacterial Quorum Sensing in Vibrio spp.

A thorough review of scientific literature reveals a lack of specific studies on the effects of Methyl 2-nonenoate on the inhibition of bacterial quorum sensing in Vibrio spp. While quorum sensing in Vibrio is a well-documented field of research, no available data directly links this specific compound to the modulation of these cell-to-cell communication systems.

Molecular Mechanisms of LuxR DNA-Binding Interference by Methyl 2-Nonenoate

There is currently no scientific evidence available to suggest that Methyl 2-nonenoate interferes with the DNA-binding activity of LuxR-type proteins. Research on the molecular interactions of LuxR transcriptional regulators is ongoing, but the specific effects of Methyl 2-nonenoate on these mechanisms have not been investigated in published studies.

Exploration of Other Reported Biological Effects of Methyl 2-Nonenoate

Neurodegenerative Research Applications (e.g., Alzheimer's Disease)

An extensive search of research databases indicates that Methyl 2-nonenoate has not been a subject of investigation in the context of neurodegenerative diseases, including Alzheimer's disease. Consequently, there is no available information on its potential applications in this area of research.

Antiproliferative Studies (e.g., Anticancer Activity)

There are no published scientific studies detailing any antiproliferative or anticancer activities of Methyl 2-nonenoate. The potential of this compound as an anticancer agent has not been explored in the available scientific literature.

Metabolic Fate and Biochemical Roles of Methyl 2-Nonenoate

As a fatty acid ester, Methyl 2-nonenoate is presumed to undergo metabolic processing through pathways common to other similar lipids. nih.gov It is anticipated that the compound is hydrolyzed into 2-nonenoic acid and methanol (B129727). The resulting 2-nonenoic acid would then likely enter the fatty acid metabolism pathway, specifically beta-oxidation, to be broken down for energy. nih.gov This suggests a biochemical role for Methyl 2-nonenoate as a potential energy source for cellular processes. thegoodscentscompany.com

Table of Compounds Mentioned

Fatty Acid Metabolism Pathways

Methyl 2-nonenoate is categorized as a fatty acid ester, which logically suggests its potential involvement in fatty acid metabolism. General metabolic pathway databases may list it under this broad category. However, specific research detailing its role as a substrate, intermediate, or regulator of key enzymes in fatty acid synthesis or beta-oxidation is not available in the current body of scientific literature. There are no published studies that have investigated its direct effects on enzymes such as fatty acid synthase or acetyl-CoA carboxylase, nor on the processes of fatty acid elongation or desaturation. Consequently, any precise role in these pathways remains speculative.

Role in Cellular Signaling and Lipid Transport

Similarly, while some databases associate Methyl 2-nonenoate with "cellular signaling" and "lipid transport," these are broad functional categories without specific evidence. There is a lack of research investigating whether Methyl 2-nonenoate can act as a signaling molecule, for instance, by binding to specific receptors or modulating the activity of signaling proteins. Furthermore, the mechanisms by which it might be transported across cellular membranes or carried by lipid-binding proteins have not been elucidated. Without dedicated studies, any discussion of its role in these complex cellular processes would be without a scientific basis.

Chemosensory and Olfactory Research on Methyl 2 Nonenoate

Sensory Perception and Flavor Profile Analysis of Methyl 2-Nonenoate

Methyl 2-nonenoate is a significant fatty acid ester in the field of flavor and fragrance, recognized for its distinct sensory characteristics. Its aroma is predominantly described as a fresh, green, and waxy profile with fruity undertones, often compared to violet, pear, and melon. Specifically, it is noted for imparting a soft melon character. The scent is also characterized by some as having cucumber undertones, making it useful in violet and narcissus floral formulations.

The flavor profile mirrors its aromatic qualities, described as green, waxy, oily, and fruity, with nuances of watermelon rind, pear, and apple skin. It can also present creamy, tropical fruit, and banana peel notes. This versatile profile allows for its use in a variety of fruit flavors, including strawberry and various tea-type flavors.

Advanced Techniques for Aroma Profiling

To meticulously characterize the aroma profile of compounds like methyl 2-nonenoate, advanced analytical techniques are employed, primarily focusing on the interface between chemical separation and sensory detection.

Gas Chromatography-Olfactometry (GC-O) is a cornerstone technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector. cetjournal.itwikipedia.org This method allows for the identification of individual odor-active compounds within a sample. cetjournal.itwikipedia.org As components elute from the GC column, they are split into two paths: one leading to a conventional detector like a mass spectrometer (MS) for chemical identification, and the other to an olfactory port where a trained sensory panelist assesses the odor. wikipedia.org This dual detection provides a direct correlation between a specific chemical compound and its perceived scent. Methodologies within GC-O, such as Aroma Extract Dilution Analysis (AEDA), can be used to determine the odor potency of individual compounds by serially diluting an extract until no odor is detected. wikipedia.org

Solvent-Assisted Flavor Evaporation (SAFE) is a gentle extraction technique used to isolate volatile and semi-volatile aroma compounds from complex food or fragrance matrices without thermal degradation or artifact formation. nih.govresearchgate.netjove.comtum.de This high-vacuum distillation method is particularly effective for separating aroma compounds from non-volatile components like fats, sugars, and proteins. tum.de The resulting aroma extract is highly concentrated and representative of the original sample's profile, making it ideal for subsequent analysis by techniques like GC-O and GC-MS. researchgate.netsciopen.com The use of SAFE ensures that the analyzed aroma profile is an accurate representation of the compound's sensory characteristics. jove.com

Comparative Olfactory Studies with Analogous Compounds

The sensory properties of methyl 2-nonenoate are often better understood when compared with its structural isomers and other similar compounds. These comparative studies highlight how subtle changes in molecular structure can lead to significant differences in perceived aroma.

One of the most direct comparisons is with methyl 3-nonenoate . While both compounds share a dominant melon-green note, they exhibit distinct differences in practical applications. perfumerflavorist.com Methyl 2-nonenoate is described as enhancing the more subtle and natural characteristics of watermelon, whereas methyl 3-nonenoate tends to amplify more artificial or "cartoonish" watermelon notes. perfumerflavorist.com Methyl 3-nonenoate also presents a fruity, green, pear-like aroma with waxy notes and hints of wine and brandy on the dry-down. thegoodscentscompany.com

Historically, methyl 2-nonenoate represented a significant improvement over older green-note compounds like methyl 2-octynoate and methyl 2-nonynoate . These latter compounds were known for their potent, sharp, and often harsh green notes. In contrast, methyl 2-nonenoate provides a much more natural and softer green effect in flavor and fragrance compositions. perfumerflavorist.com

The table below summarizes the key olfactory differences between methyl 2-nonenoate and its analogs.

| Compound | Key Olfactory Descriptors | Character of Green Note |

| Methyl 2-nonenoate | Green, soft melon, waxy, violet, pear | Natural, subtle |

| Methyl 3-nonenoate | Fruity, green, watermelon rind, pear skin, waxy | Intense, "cartoonish" watermelon |

| Methyl 2-octynoate | Sharp, green, violet leaf | Harsh, potent |

| Methyl 2-nonynoate | Pungent, green, cucumber | Sharp, potent |

Methyl 2-Nonenoate in Insect Chemosensation

The role of fatty acid esters, including compounds structurally related to methyl 2-nonenoate, in insect chemosensation is an active area of research. These compounds can act as semiochemicals, which are chemical signals that mediate interactions between organisms.

Electrophysiological and Behavioral Responses in Vector Species (e.g., Culex quinquefasciatus)

While direct studies on the electrophysiological and behavioral responses of the Southern house mosquito, Culex quinquefasciatus, to methyl 2-nonenoate are not extensively documented in the provided context, research on similar fatty acid esters provides valuable insights. Gravid females of C. quinquefasciatus have been shown to exhibit significant ovipositional responses to various synthetic fatty acid esters.

For instance, in laboratory settings, certain esters have been found to elicit both attraction and repellency in gravid females. Electroantennogram (EAG) studies, which measure the electrical response of an insect's antenna to an odorant, have revealed that the antennae of C. quinquefasciatus are sensitive to a range of fatty acid esters. Some esters can elicit strong antennal responses, indicating their detection by the mosquito's olfactory system. It is plausible that methyl 2-nonenoate, as a fatty acid ester, could also elicit electrophysiological and behavioral responses in this vector species, although specific research is required to confirm this.

Implications for Semiochemical Research

The investigation of fatty acid esters in insect chemosensation has significant implications for the development of novel vector control strategies. Compounds that elicit strong behavioral responses, such as attraction or repellency, can be utilized in semiochemical-based tools for integrated vector management.

Attractants can be used to lure mosquitoes into traps for monitoring or control, while repellents can be used to protect humans and animals from bites. The identification of specific fatty acid esters that are either attractive or repellent to vector species like C. quinquefasciatus opens up possibilities for the development of more effective and targeted vector control methods. Further research into the specific effects of methyl 2-nonenoate on mosquito behavior is warranted to determine its potential as a semiochemical for use in such applications.

Analytical Chemistry of Methyl 2 Nonenoate

Chromatographic Techniques for the Analysis of Methyl 2-Nonenoate

Chromatographic methods are central to the separation of Methyl 2-nonenoate from other volatile and semi-volatile compounds present in a sample. This separation is critical for accurate identification and quantification.

Gas chromatography-mass spectrometry (GC-MS) is a primary technique for the analysis of volatile compounds like Methyl 2-nonenoate. nih.gov This method combines the powerful separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry. In a typical GC-MS analysis, the volatile compounds are separated based on their boiling points and interactions with the stationary phase of the GC column. nih.gov For instance, a common setup might involve a VF-200ms column (30 m × 0.25 mm i.d., 0.25 μm film thickness) with helium as the carrier gas. researchgate.net

The temperature of the GC oven is programmed to ramp up, allowing for the sequential elution of compounds. A typical program might start at 40°C, hold for a minute, then increase to 220°C at a rate of 10°C/min. researchgate.net After separation in the GC, the molecules enter the mass spectrometer, where they are ionized, typically by electron ionization. The resulting fragments form a unique mass spectrum, or "fingerprint," that allows for the identification of the compound. wiley.com The mass spectrometer can be operated in full scan mode to acquire the entire mass spectrum or in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity for target analytes. nih.gov

Table 1: Example GC-MS Parameters for Volatile Compound Analysis

| Parameter | Example Value |

|---|---|

| GC Column | VF-200ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness researchgate.net |

| Carrier Gas | Helium researchgate.net |

| Oven Program | Start at 40°C (1 min hold), ramp to 220°C at 10°C/min researchgate.net |

| Ionization Mode | Electron Ionization (EI) at 70 eV nih.gov |

| Mass Range | 50-600 Da nih.gov |

| Transfer Line Temp. | 290°C nih.gov |

Headspace solid-phase microextraction (HS-SPME) is a solvent-free sample preparation technique widely used for extracting volatile organic compounds (VOCs) from a sample matrix before GC-MS analysis. mdpi.comscispace.com The technique utilizes a fused silica fiber coated with a polymeric stationary phase. mdpi.comnih.gov This fiber is exposed to the headspace (the gas phase above the sample) in a sealed vial. mdpi.comscispace.com Volatile compounds, including Methyl 2-nonenoate, partition from the sample matrix into the headspace and then adsorb onto the fiber coating. mdpi.com

The efficiency of the extraction depends on several factors, including the type of fiber coating, extraction time, and temperature. mdpi.com Common fiber coatings include polydimethylsiloxane/divinylbenzene (PDMS/DVB) and divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS). scispace.comresearchgate.net Optimization of HS-SPME parameters is crucial for achieving high sensitivity and reproducibility. mdpi.com For example, studies have shown that increasing extraction time up to 50 minutes and temperature to 45°C can significantly increase the total peak area and the number of identified compounds. mdpi.com After extraction, the fiber is directly inserted into the hot injector of the gas chromatograph, where the adsorbed analytes are thermally desorbed for analysis. mdpi.comnih.gov

Table 2: HS-SPME Optimization Parameters

| Parameter | Tested Range/Options | Optimized Example |

|---|---|---|

| Fiber Coating | PDMS, CAR/PDMS, DVB/CAR/PDMS scispace.com | PDMS/CAR/DVB mdpi.com |

| Extraction Time | 20 - 50 min mdpi.com | 50 min mdpi.com |

| Extraction Temperature | 37 - 50°C mdpi.com | 45°C mdpi.com |

| Salt Addition (% w/v) | 0%, 20%, 40% NaCl mdpi.com | 40% NaCl mdpi.com |

Liquid-liquid extraction (LLE) is a conventional sample preparation method that involves partitioning compounds between two immiscible liquid phases, typically an aqueous phase and an organic solvent. libretexts.org For the analysis of a compound like Methyl 2-nonenoate from a liquid sample, the sample would be mixed vigorously with an appropriate organic solvent. libretexts.org Due to its chemical nature as a fatty acid ester, Methyl 2-nonenoate is expected to be soluble in non-polar solvents and would partition into the organic phase, which can then be separated, concentrated, and analyzed by GC-MS. nih.gov

Another common sample preparation step, particularly for complex matrices, is solid-phase extraction (SPE). This technique can be used to isolate target analytes from a sample and remove interfering components. In the context of wine analysis, for example, compounds were isolated using SPE after derivatization before being analyzed by GC-MS/MS. researchgate.net

Chemometric Approaches in Methyl 2-Nonenoate Analysis

Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data. In the context of metabolomics and volatile compound analysis, these approaches are essential for handling the large and complex datasets generated by techniques like GC-MS.

Metabolomics studies generate vast datasets containing information on hundreds or thousands of metabolites. nih.gov Multivariate analysis (MVA) techniques are necessary to identify patterns and relationships within this data. nih.govuab.edu One powerful supervised MVA method is Orthogonal Projections to Latent Structures-Discriminant Analysis (OPLS-DA). researchgate.netnih.gov OPLS-DA is an extension of Partial Least Squares-Discriminant Analysis (PLS-DA) that separates the variation in the data into two parts: one that is predictive and correlated to the class distinction (e.g., healthy vs. diseased), and one that is orthogonal (uncorrelated). nih.govnih.gov

This separation simplifies model interpretation and helps to better identify the variables, such as specific metabolites, that are responsible for the differences between sample groups. nih.gov The reliability of an OPLS-DA model is assessed using parameters like R2 (goodness of fit) and Q2 (predictive ability), which are often validated through permutation testing. researchgate.netresearchgate.net A high Q2 value (close to 1) indicates a stable and reliable model. researchgate.net

The combination of advanced analytical separations (GC-MS) and powerful statistical modeling (OPLS-DA) provides a robust workflow for identifying volatile markers, like Methyl 2-nonenoate, in complex biological mixtures. After acquiring GC-MS data from different sample groups, the resulting data matrix (often consisting of retention times, m/z values, and peak intensities) is subjected to multivariate analysis. nih.gov

OPLS-DA models can effectively discriminate between sample classes and generate a "loadings plot" or "S-plot," which highlights the variables (metabolites) that contribute most significantly to the separation. nih.gov Metabolites that are distant from the origin in these plots are considered potential biomarkers. The Variable Importance in Projection (VIP) score is another key metric derived from these models; variables with a high VIP score (typically >1) are considered important for explaining the model. youtube.com Through this integrated approach, Methyl 2-nonenoate could be identified as a significant volatile marker that is upregulated or downregulated in a particular condition, providing insights into underlying biological processes.

Structure Activity Relationship Sar Studies of Methyl 2 Nonenoate and Analogs

Influence of Molecular Structure on Biological Activity

The biological activity of methyl 2-nonenoate is intrinsically linked to its molecular architecture. The presence and configuration of its functional groups are key determinants of its biological efficacy, particularly in the context of quorum sensing inhibition.

Table 1: Quorum Sensing Inhibition Activity of Methyl 2-nonenoate and Analogs

| Compound | Target | Activity |

|---|---|---|

| Methyl-(E)-2-nonenoate | AI-2 Quorum Sensing | Active Inhibitor nih.govplos.org |

| Cinnamaldehyde | AI-2 Quorum Sensing | Active Inhibitor nih.govplos.org |

| (E)-2-Nonenal | AI-2 Quorum Sensing | More pronounced inhibition than cinnamaldehyde nih.govplos.org |

| 2-Octenoic acid | AI-2 Quorum Sensing | Less active inhibitor nih.govplos.org |

The α,β-unsaturated acyl group is a pivotal feature in the biological activity of methyl 2-nonenoate. This functional group is an electrophilic Michael acceptor, which can react with nucleophilic residues in biological targets, such as proteins. nih.gov This reactivity is believed to be a key mechanism for its quorum sensing inhibitory effects.

Stereochemical Considerations and Isomer Reactivity of Methyl 2-Nonenoate

The stereochemistry of methyl 2-nonenoate, particularly the configuration of its double bond, plays a significant role in its chemical reactivity and stability.

The trans- and cis- isomers of methyl 2-nonenoate exhibit different properties due to their distinct spatial arrangements. Generally, trans-isomers are more stable than their cis-counterparts due to reduced steric hindrance. nih.gov This difference in stability can influence their reactivity in chemical reactions.

The position of the double bond in the alkyl chain of methyl nonenoate significantly influences its chemical kinetics, particularly in oxidation reactions at high temperatures and pressures. A study comparing the oxidation of methyl trans-2-nonenoate and methyl trans-3-nonenoate revealed that both isomers have similar reactivities to 1-octene. acs.orgnih.gov

Table 2: Comparative Reactivity of Methyl Nonenoate Isomers in Oxidation

| Compound | Experimental Conditions | Relative Reactivity |

|---|---|---|

| Methyl trans-2-nonenoate | High pressure and temperature oxidation | Similar to 1-octene acs.orgnih.gov |

| Methyl trans-3-nonenoate | High pressure and temperature oxidation | Similar to 1-octene acs.orgnih.gov |

| trans-2-Octene | High pressure and temperature oxidation | Increased reactivity compared to 1-octene acs.orgnih.gov |

| 1-Octene | High pressure and temperature oxidation | Baseline for comparison acs.orgnih.gov |

Environmental Distribution and Fate of Methyl 2 Nonenoate

Environmental Presence and Persistence of Methyl 2-Nonenoate

Methyl 2-nonenoate is a chemical compound that enters the environment from both natural and anthropogenic sources. Naturally, it has been identified as a component of hops fragranceconservatory.com. Its primary route of entry from human activity is through its widespread use as a fragrance ingredient in a variety of consumer products. These include cosmetics, personal care items, and washing and cleaning products industrialchemicals.gov.au.

The use of Methyl 2-nonenoate in rinse-off products like body washes and cleaning agents suggests a primary release pathway into the environment via wastewater. Consequently, its presence can be anticipated in aquatic systems. Furthermore, as a semi-volatile organic compound used in fragrances, a portion of the compound is expected to volatilize into the atmosphere during product use researchgate.net. While specific monitoring data for Methyl 2-nonenoate in air, water, or soil is not extensively detailed in available literature, its presence in these compartments can be inferred from its production volumes and use patterns in household and personal care products.

The environmental persistence of Methyl 2-nonenoate is limited by several degradation pathways. For the fraction that volatilizes, atmospheric degradation is a significant process. Fragrance materials in the atmosphere are subject to photolysis and reactions with hydroxyl radicals (OH), nitrate radicals (NO3), and ozone (O3) researchgate.net.

In aquatic and soil environments, the chemical structure of Methyl 2-nonenoate, a fatty acid ester, makes it susceptible to biodegradation nih.gov. A primary degradation pathway is expected to be the hydrolysis of the ester bond. Studies on related methyl esters have shown that biodegradability is readily achievable, though the rate can be influenced by factors such as the length of the carbon chain ukm.myresearchgate.net. While specific studies on the biodegradation of Methyl 2-nonenoate were not found, its classification as a readily biodegradable substance is anticipated based on its structure and the behavior of similar compounds.

Table 1: Potential Environmental Degradation Pathways for Methyl 2-Nonenoate

| Pathway | Environmental Compartment | Description | Reference |

|---|---|---|---|

| Atmospheric Photodegradation | Atmosphere | Reaction with OH radicals, NO3 radicals, and O3 initiated by sunlight. | researchgate.net |

| Biodegradation (Hydrolysis) | Water, Soil, Sediment | Microbial breakdown of the ester linkage, a common pathway for fatty acid esters. | ukm.myresearchgate.net |

Ecological Considerations and Environmental Assessment of Methyl 2-Nonenoate

Environmental risk assessments for fragrance ingredients like Methyl 2-nonenoate are conducted to ensure their use does not pose a threat to the ecosystem. These assessments compare the Predicted Environmental Concentration (PEC) with the Predicted No-Effect Concentration (PNEC). The PEC is an estimate of the concentration of a substance in the environment resulting from its use, while the PNEC is the concentration below which adverse effects on organisms are unlikely to occur.

A safety assessment conducted by the Research Institute for Fragrance Materials (RIFM) evaluated the environmental endpoints for Methyl 2-nonenoate. The evaluation concluded that based on its volume of use in Europe and North America, the resulting risk quotients (PEC/PNEC) are less than 1 nih.gov. A risk quotient below 1 indicates that the substance is unlikely to present a risk to the environment under the current, low-exposure scenarios nih.gov.

Table 2: Environmental Safety Assessment Summary for Methyl 2-Nonenoate

| Endpoint | Finding | Implication | Reference |

|---|---|---|---|

| PBT Assessment | Not considered Persistent, Bioaccumulative, and Toxic (PBT). | The substance is not expected to persist in the environment, accumulate in organisms, or cause long-term harm. | nih.gov |

| Risk Quotient (PEC/PNEC) | Less than 1 (<1) for current use volumes. | The estimated environmental concentration is below the level expected to cause adverse effects, indicating a low risk to the ecosystem. | nih.gov |

Future Research Directions and Translational Applications of Methyl 2 Nonenoate

Emerging Research Avenues in Synthesis and Bioproduction of Methyl 2-Nonenoate

The current synthesis of methyl 2-nonenoate, also known by trade names such as Neofolione®, typically involves the condensation of heptanal (B48729) with malonic acid, followed by decarboxylation and esterification with methanol (B129727). scentree.co While effective, this process presents opportunities for innovation in line with green chemistry principles. Future research should focus on developing more sustainable and efficient synthetic and biosynthetic pathways.

Key Research Areas:

Biocatalysis and Enzymatic Synthesis: The use of enzymes, such as lipases and esterases, offers a promising green alternative to traditional chemical synthesis. Research into the enzymatic esterification of 2-nonenoic acid with methanol could lead to milder reaction conditions, higher selectivity, and reduced waste generation. The development of robust and reusable immobilized enzyme systems will be crucial for the economic viability of such processes.

Metabolic Engineering and Fermentative Production: Advances in synthetic biology and metabolic engineering could enable the de novo biosynthesis of methyl 2-nonenoate in microbial hosts like Escherichia coli or Saccharomyces cerevisiae. This would involve the heterologous expression of genes encoding for the necessary biosynthetic pathway, potentially from fatty acid metabolism precursors. Such an approach would allow for production from renewable feedstocks, reducing reliance on petrochemical-derived starting materials.

Utilization of Renewable Feedstocks: A significant focus for future research is the use of renewable starting materials. fragranceconservatory.com For example, heptanal can be derived from the pyrolysis of biomass or the oxidation of castor oil. Research into efficient and cost-effective methods for converting biomass-derived platform chemicals into precursors for methyl 2-nonenoate synthesis is essential for enhancing the sustainability of its production.

Table 1: Comparison of Potential Synthesis Routes for Methyl 2-Nonenoate

| Synthesis Route | Potential Advantages | Key Research Challenges |

| Traditional Chemical Synthesis | Established process, high yield | Use of harsh reagents, potential for by-product formation |

| Biocatalysis | Mild reaction conditions, high selectivity, reduced waste | Enzyme stability and cost, process optimization |

| Metabolic Engineering | Production from renewable feedstocks, sustainable | Pathway elucidation and optimization, strain development |

| Chemo-enzymatic Synthesis | Combines advantages of chemical and enzymatic routes | Integration of steps, process scalability |

Advanced Investigations into Biological Mechanisms and Therapeutic Potential

Currently, the biological activities of methyl 2-nonenoate are not well understood, with its use being primarily confined to the flavor and fragrance industries. chemimpex.com Future research should aim to elucidate its potential pharmacological effects and mechanisms of action, which could open up new avenues for therapeutic applications.

Potential Areas of Investigation:

Antimicrobial and Antifungal Activity: Many fatty acid esters exhibit antimicrobial properties. Screening methyl 2-nonenoate against a panel of pathogenic bacteria and fungi could reveal potential applications as a novel antimicrobial agent, particularly in the context of growing antibiotic resistance.

Anti-inflammatory Effects: The anti-inflammatory potential of methyl 2-nonenoate should be investigated using in vitro and in vivo models of inflammation. Understanding its effects on inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX) pathways, could lead to its development as a therapeutic agent for inflammatory conditions.

Nematicidal and Insecticidal Properties: Related compounds, such as other fatty acid esters, have shown nematicidal activity. Investigating the effects of methyl 2-nonenoate on plant-parasitic nematodes and insect pests could lead to the development of new, potentially more environmentally friendly, agrochemicals. chemimpex.com

Role in Pharmaceutical Formulations: Methyl 2-nonenoate's properties as a solvent or carrier for active pharmaceutical ingredients could be further explored to enhance drug delivery and bioavailability. chemimpex.com

Innovations in Analytical Characterization and Chemosensory Research

While the basic organoleptic properties of methyl 2-nonenoate are described as green, waxy, fruity, and sweet, a deeper understanding of its chemosensory characteristics is needed. Innovations in analytical techniques can provide more detailed insights into its flavor and fragrance profile and its interaction with human sensory receptors.

Future Research Directions:

Sensory Analysis and Consumer Perception: Conducting sensory panel evaluations with trained assessors and consumers can provide valuable data on the perception of methyl 2-nonenoate in various applications. researchgate.netresearchgate.net This includes determining its odor and flavor thresholds, as well as its synergistic or masking effects in complex mixtures.

Receptor-Level Investigations: Research at the molecular level, using techniques such as in vitro receptor assays, can help to identify the specific olfactory receptors that are activated by methyl 2-nonenoate. This can provide fundamental insights into the mechanisms of its odor perception and could lead to the development of novel flavor and fragrance ingredients.

Table 2: Analytical and Sensory Evaluation Techniques for Methyl 2-Nonenoate

| Technique | Information Provided | Future Research Application |

| GC×GC-MS/O | Detailed chemical composition and odor characterization | Purity analysis and identification of key odor contributors |

| GC-O | Odor activity and intensity of individual compounds | Determination of sensory impact in different matrices |

| Sensory Panels | Descriptive analysis, consumer preference, and thresholds | Product development and quality control |

| Olfactory Receptor Assays | Identification of specific receptors activated by the compound | Understanding the molecular basis of odor perception |

Sustainable Development and Environmental Impact Mitigation Strategies Related to Methyl 2-Nonenoate

As with any chemical compound, the environmental impact of methyl 2-nonenoate production and use is a critical consideration. Future research should focus on developing sustainable practices and mitigating any potential adverse effects on the environment.

Key Strategies and Research Areas:

Biodegradability and Ecotoxicity Studies: Comprehensive studies on the biodegradability of methyl 2-nonenoate in various environmental compartments (soil, water) are needed. While it is classified as toxic to aquatic life with long-lasting effects, further research is required to understand its environmental fate and persistence. vigon.comthegoodscentscompany.com

Life Cycle Assessment (LCA): Conducting a full life cycle assessment of methyl 2-nonenoate, from raw material sourcing to end-of-life disposal, will help to identify the key environmental hotspots in its production and use. This information can then be used to guide the development of more sustainable processes.

Green Solvents and Catalysts: The use of green solvents, such as ionic liquids or supercritical fluids, in the synthesis of methyl 2-nonenoate can significantly reduce the environmental footprint of the process. researchgate.netmdpi.com Research into the development and application of recyclable and non-toxic catalysts is also crucial.

Q & A

Q. What are the standard protocols for synthesizing Methyl 2-nonenoate in laboratory settings?

Methyl 2-nonenoate is typically synthesized via esterification of 2-nonenoic acid with methanol under acid catalysis (e.g., sulfuric acid). Key steps include:

- Reflux conditions : Maintain stoichiometric ratios (e.g., 1:5 molar ratio of acid to alcohol) at 60–80°C for 6–12 hours .

- Purification : Distillation under reduced pressure (boiling point ~120°C at 10 mmHg) or column chromatography (silica gel, hexane/ethyl acetate eluent) to isolate the ester .

- Characterization : Confirm purity and structure using NMR (¹H/¹³C), GC-MS, and FT-IR spectroscopy .

Q. Which analytical methods are most reliable for quantifying Methyl 2-nonenoate in complex matrices?

- Gas Chromatography-Mass Spectrometry (GC-MS) : Optimal for volatile compounds; use polar capillary columns (e.g., DB-WAX) and internal standards (e.g., methyl decanoate) to minimize matrix effects .

- High-Performance Liquid Chromatography (HPLC) : Suitable for non-volatile derivatives; reverse-phase C18 columns with UV detection at 210–220 nm .

- Quality Control : Validate methods via spike-recovery experiments and calibration curves (R² ≥ 0.995) to ensure precision (±5% RSD) .

Q. What are the established protocols for assessing the compound’s stability under varying storage conditions?

- Accelerated stability studies : Expose samples to temperatures (e.g., 4°C, 25°C, 40°C) and humidity levels (e.g., 60% RH) over 1–6 months. Monitor degradation via GC-MS and quantify half-life using first-order kinetics .

- Light sensitivity : Use amber vials and conduct UV-Vis spectroscopy to detect photo-oxidation products .

Advanced Research Questions

Q. How should researchers address contradictions in experimental data regarding Methyl 2-nonenoate’s biological activity?

- Replicate studies : Ensure consistency in biological models (e.g., cell lines, animal species) and exposure durations .

- Meta-analysis : Systematically compare datasets across studies using fixed/random-effects models to identify confounding variables (e.g., solvent carriers, purity thresholds) .

- Mechanistic validation : Combine in vitro assays (e.g., enzyme inhibition) with omics approaches (transcriptomics/metabolomics) to resolve discrepancies in mode of action .

Q. What experimental designs are optimal for investigating structure-activity relationships (SAR) of Methyl 2-nonenoate derivatives?

- Rational design : Synthesize analogs with systematic modifications (e.g., alkyl chain length, ester group substitution) .

- High-throughput screening : Use microplate assays to evaluate bioactivity (e.g., antimicrobial IC₅₀, cytotoxicity) across derivatives .

- Computational modeling : Apply molecular docking (e.g., AutoDock Vina) and QSAR studies to correlate structural features with activity .

Q. How can researchers optimize reaction conditions to enhance Methyl 2-nonenoate yield while minimizing by-products?

- Design of Experiments (DOE) : Employ factorial designs (e.g., 2³ factorial) to test variables like catalyst concentration, temperature, and reaction time .

- Kinetic studies : Use in-situ FT-IR or NMR to monitor esterification progress and identify rate-limiting steps .

- Green chemistry : Replace homogeneous acids with heterogeneous catalysts (e.g., Amberlyst-15) to improve recyclability and reduce waste .

Q. What statistical approaches are recommended for analyzing dose-response data in Methyl 2-nonenoate toxicity studies?

- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate EC₅₀/LC₅₀ values .

- ANOVA with post-hoc tests : Compare treatment groups (e.g., Tukey’s HSD) to assess significance (p < 0.05) in multi-dose experiments .

- Benchmark dose (BMD) modeling : Use EPA Proast or BMDS software for risk assessment in chronic exposure studies .

Methodological and Reporting Considerations

Q. How should researchers ensure reproducibility when documenting Methyl 2-nonenoate experiments?

- Detailed protocols : Specify equipment models (e.g., Agilent 7890B GC), reagent sources (e.g., Sigma-Aldrich, ≥98% purity), and software versions .

- Raw data archiving : Deposit chromatograms, spectra, and statistical outputs in repositories like Figshare or Zenodo .

- Ethical reporting : Disclose conflicts of interest and adhere to ARRIVE guidelines for animal studies .

Q. What strategies are effective for integrating Methyl 2-nonenoate findings into systematic reviews?

- PRISMA compliance : Follow structured frameworks for literature search, screening, and bias assessment (e.g., RoB 2.0 tool) .

- Data harmonization : Normalize units (e.g., μM vs. μg/mL) and adjust for batch effects using meta-regression .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.